

# Droxicainide hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: *Droxicainide hydrochloride*

Cat. No.: *B1670962*

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## Droxicainide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Droxicainide hydrochloride** is an antiarrhythmic agent with the chemical formula C16H25CIN2O2. This technical guide provides a concise summary of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While detailed experimental protocols and specific signaling pathways are not extensively available in publicly accessible literature, this document consolidates the current understanding of its mechanism of action and electrophysiological effects, drawing parallels with well-characterized Class I antiarrhythmics.

### Core Chemical and Physical Data

**Droxicainide hydrochloride** is identified by the following key metrics, essential for laboratory and research settings.

Property	Value	Citation(s)
CAS Number	149572-05-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C16H25ClN2O2	<a href="#">[1]</a>
Molecular Weight	312.84 g/mol	<a href="#">[1]</a>
Synonyms	Droxicainide HCl, AL-S 1249, S 1249	<a href="#">[2]</a>

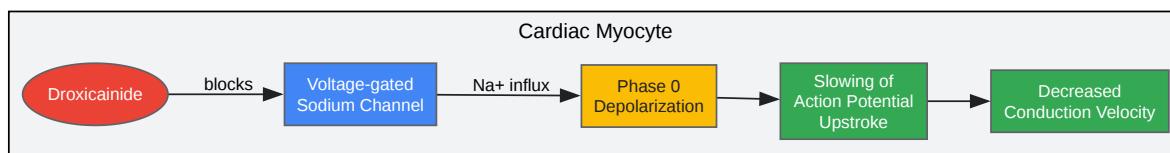
## Mechanism of Action and Electrophysiology

Droxicainide is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of sodium channels in cardiac myocytes.[\[4\]](#)[\[5\]](#) This action modulates the cardiac action potential, the fundamental electrical event that governs heart muscle contraction.

## Effect on Cardiac Action Potential

Class I antiarrhythmics, including Droxicainide, exert their effect by inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[\[6\]](#)[\[7\]](#) This leads to a decrease in the maximum rate of depolarization (Vmax), which in turn slows the conduction velocity of the electrical impulse through the heart tissue.[\[6\]](#)[\[7\]](#) The overall effect is a stabilization of the cardiac membrane and a reduction in the excitability of myocardial cells.[\[5\]](#)

The general mechanism of a Class I antiarrhythmic drug on the cardiac action potential is depicted below.



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Caption: Mechanism of Droxicainide as a Class I Antiarrhythmic.

## Comparative Electrophysiological Studies

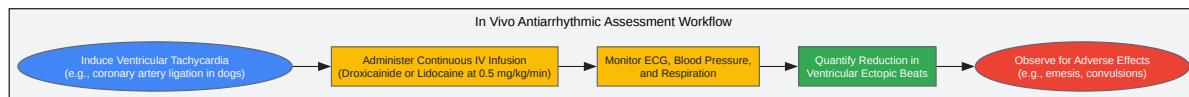
Studies comparing Droxicainide to the well-established Class Ib antiarrhythmic, lidocaine, have provided some quantitative insights into its potency and safety. In a study using unanesthetized dogs with ventricular tachycardia, Droxicainide was found to be a more potent antiarrhythmic agent than lidocaine and demonstrated a wider margin of safety.[8] Both drugs progressively reduced the frequency of ventricular ectopic beats at lower doses.[8]

## Experimental Protocols: A General Overview

While specific, detailed experimental protocols for Droxicainide are not readily available, a general methodology for evaluating the antiarrhythmic properties of a compound like Droxicainide can be inferred from comparative studies.

## In Vivo Model of Ventricular Arrhythmia

A common experimental model involves the induction of ventricular arrhythmias in an animal model, such as the dog, followed by the administration of the test compound.



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Caption: Generalized workflow for in vivo assessment of antiarrhythmic drugs.

### Methodology:

- Animal Model: Anesthetized dogs are often used, with ventricular tachycardia induced by methods such as a two-stage ligation of a coronary artery.[8]
- Drug Administration: The test compound (**Droxicainide hydrochloride**) and a comparator (e.g., lidocaine hydrochloride) are administered via continuous intravenous infusion at a set rate (e.g., 0.5 mg/kg/min).[8]

- Monitoring: Key physiological parameters are continuously monitored, including the electrocardiogram (ECG) to track heart rate and rhythm, arterial and central venous pressures, and respiratory rate.[8]
- Efficacy Endpoint: The primary efficacy measure is the reduction in the frequency of ventricular ectopic beats.[8]
- Safety Endpoint: The infusion is continued until the onset of adverse effects, such as convulsions, to determine the therapeutic window.[8]

## Summary and Future Directions

**Droxicainide hydrochloride** is a Class I antiarrhythmic agent that functions through the blockade of cardiac sodium channels. Comparative studies with lidocaine suggest it is a potent agent with a potentially favorable safety profile. However, a comprehensive understanding of its pharmacology is limited by the scarcity of publicly available, in-depth research. Future investigations should focus on elucidating its precise interactions with sodium channel subtypes, its pharmacokinetic and pharmacodynamic profiles in various models, and the potential for off-target effects. Such studies would be invaluable for the drug development community in assessing its therapeutic potential.

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